molecular formula C12H18N2S B3941738 N-isobutyl-N'-(3-methylphenyl)thiourea

N-isobutyl-N'-(3-methylphenyl)thiourea

Cat. No. B3941738
M. Wt: 222.35 g/mol
InChI Key: BSJGGXQIKDSAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-N'-(3-methylphenyl)thiourea, also known as IMTU, is a chemical compound that has gained the attention of researchers due to its potential application in various fields. IMTU belongs to the class of thiourea compounds, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-isobutyl-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. N-isobutyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the activation of STAT3, a transcription factor that is overexpressed in many types of cancer and promotes tumor growth and metastasis. In addition, N-isobutyl-N'-(3-methylphenyl)thiourea has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-isobutyl-N'-(3-methylphenyl)thiourea has been found to have various biochemical and physiological effects. Studies have shown that N-isobutyl-N'-(3-methylphenyl)thiourea can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. In addition, N-isobutyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. N-isobutyl-N'-(3-methylphenyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

N-isobutyl-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. N-isobutyl-N'-(3-methylphenyl)thiourea has also been found to have low toxicity and is well-tolerated by animals. However, one of the limitations of N-isobutyl-N'-(3-methylphenyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-isobutyl-N'-(3-methylphenyl)thiourea is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-isobutyl-N'-(3-methylphenyl)thiourea. One area of interest is the development of novel N-isobutyl-N'-(3-methylphenyl)thiourea analogs that exhibit improved solubility and potency. Another area of research is the identification of the molecular targets of N-isobutyl-N'-(3-methylphenyl)thiourea and the elucidation of its mechanism of action. In addition, there is a need for further studies to evaluate the safety and efficacy of N-isobutyl-N'-(3-methylphenyl)thiourea in animal models and clinical trials. Finally, N-isobutyl-N'-(3-methylphenyl)thiourea may have potential applications in other fields, such as agriculture and environmental science, which warrant further investigation.

Scientific Research Applications

N-isobutyl-N'-(3-methylphenyl)thiourea has shown potential as a bioactive compound in various scientific research applications. One of the most promising applications of N-isobutyl-N'-(3-methylphenyl)thiourea is in the field of cancer research. Studies have shown that N-isobutyl-N'-(3-methylphenyl)thiourea exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-isobutyl-N'-(3-methylphenyl)thiourea has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, N-isobutyl-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of cancer cells by suppressing the expression of various oncogenes.

properties

IUPAC Name

1-(3-methylphenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-9(2)8-13-12(15)14-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJGGXQIKDSAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyl-N'-(3-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-isobutyl-N'-(3-methylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-isobutyl-N'-(3-methylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-isobutyl-N'-(3-methylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-isobutyl-N'-(3-methylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-isobutyl-N'-(3-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.